molecular formula C22H15ClN4OS B2773738 N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-2-yl)methyl]benzamide CAS No. 899964-91-1

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-2-yl)methyl]benzamide

Cat. No.: B2773738
CAS No.: 899964-91-1
M. Wt: 418.9
InChI Key: LCYMFRPAOPLFSN-UHFFFAOYSA-N
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Description

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-2-yl)methyl]benzamide (CAS 923678-61-9) is a chemical compound with the molecular formula C22H15ClN4OS and a molecular weight of 418.90 . This benzamide derivative is offered with a purity of 90% and higher for research applications . The compound features a benzothiazole core, a heterocyclic scaffold of significant interest in medicinal chemistry. Benzothiazole derivatives are recognized as important pharmaceutical intermediates and are investigated for their diverse biological activities, which can include antifungal, anti-tubercular, antimalarial, and anticancer effects . Researchers can utilize this molecule as a key building block or intermediate in the synthesis of novel compounds, or for probing biochemical pathways. As with all compounds in this class, researchers are encouraged to conduct their own thorough characterization and biological profiling to determine its specific utility and mechanism of action in their unique experimental systems. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4OS/c1-14-18(23)9-10-19-20(14)26-22(29-19)27(13-17-4-2-3-11-25-17)21(28)16-7-5-15(12-24)6-8-16/h2-11H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYMFRPAOPLFSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-2-yl)methyl]benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with various reagents to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

1.1 Overview

Compounds containing benzothiazole and cyano groups have demonstrated significant antimicrobial properties. The specific compound has been studied for its efficacy against various bacterial and fungal strains.

1.2 Case Studies and Findings

  • A study conducted by Salem (2017) highlighted the antibacterial activity of thiazole derivatives, including compounds similar to N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-2-yl)methyl]benzamide. The derivatives exhibited minimum inhibitory concentrations (MICs) against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, ranging from 0.98 to 3.9 µg/mL .
  • Another research effort focused on the structural characteristics that enhance antimicrobial potency. The introduction of electron-withdrawing groups significantly increased the inhibition zones against tested strains, indicating that modifications to the chemical structure can optimize efficacy .

Anticancer Potential

2.1 Mechanisms of Action

The compound's structure suggests potential mechanisms for anticancer activity, possibly through the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

2.2 Research Insights

Fayad et al. (2019) screened a library of compounds, identifying several candidates with notable anticancer effects on multicellular spheroids, which are a more accurate model for tumor behavior compared to traditional two-dimensional cultures . While specific results for this compound were not detailed, its structural analogs have shown promise in targeting cancer cells effectively.

Other Applications

3.1 Agricultural Uses

Research has indicated that benzothiazole derivatives can serve as effective agents in agricultural applications, particularly as fungicides and bactericides due to their ability to disrupt microbial cell walls and inhibit growth.

3.2 Material Science

The compound's unique chemical structure lends itself to potential applications in material science, particularly in the development of novel polymers or coatings that require specific thermal or chemical resistance properties.

Summary Table of Applications

Application AreaSpecific UseKey Findings
AntimicrobialBacterial and fungal inhibitionMICs between 0.98 - 3.9 µg/mL against key pathogens
AnticancerPotential enzyme inhibitionIdentified as a candidate in drug libraries
AgriculturalFungicides and bactericidesEffective against various microbial strains
Material ScienceDevelopment of polymers/coatingsPotential for enhanced thermal/chemical resistance

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. For example, it has been shown to inhibit the cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. This inhibition reduces the production of prostaglandins, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives such as:

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

These compounds share similar structural features but differ in their substituents, which can significantly affect their biological activities and applications .

Biological Activity

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-2-yl)methyl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, biochemical interactions, and potential therapeutic applications.

The compound's IUPAC name is this compound, with the molecular formula C22H15ClN4OSC_{22}H_{15}ClN_{4}OS and CAS number 923678-61-9. It features a benzothiazole core, which is known for its biological activity.

Target Interactions:
The compound primarily targets:

  • Dihydrofolate Reductase (DHFR) : Inhibition of DHFR disrupts the folate pathway critical for DNA synthesis and repair, leading to cell death in rapidly dividing cells .
  • Protein Kinase B (Akt) Pathway : Interaction with this pathway modulates cell survival and proliferation signals, contributing to its anticancer properties.

Biochemical Pathways:
The compound induces apoptosis in cancer cells by activating caspase pathways (caspase-3 and caspase-9), which are essential for programmed cell death. This mechanism highlights its potential as an anticancer agent .

Anticancer Properties

Research indicates that this compound exhibits potent antiproliferative activity against various cancer cell lines, including:

  • HCT116 (colon cancer)
  • MCF7 (breast cancer)
  • U87 MG (glioblastoma)
  • A549 (lung adenocarcinoma)

In vitro assays have shown that the compound can significantly inhibit cell growth, with IC50 values in the micromolar range .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties, particularly against Mycobacterium tuberculosis. Its benzothiazole derivatives have been noted for their anti-tubercular activity, suggesting potential use in treating bacterial infections .

Case Studies

  • Anticancer Activity : A study involving the compound showed a significant reduction in cell viability in HCT116 cells at concentrations as low as 10 μM. The mechanism was linked to the activation of apoptotic pathways.
  • Antitubercular Activity : In a recent investigation, derivatives of benzothiazole were tested against various strains of tuberculosis, with promising results indicating that modifications to the benzothiazole core enhance activity against resistant strains .

Preparation Methods

The synthesis of this compound typically involves:

  • Knoevenagel Condensation : Reaction of 1,3-thiazolidine derivatives with aromatic aldehydes.
  • Coupling Reactions : Substituted 2-amino benzothiazoles are coupled with N-phenyl anthranilic acid under controlled conditions using solvents like ethanol and catalysts such as piperidine .

Data Summary Table

Biological ActivityCell Lines TestedIC50 (μM)Mechanism of Action
AnticancerHCT11610Apoptosis via caspase activation
MCF715Inhibition of DHFR
U87 MG12Modulation of Akt pathway
A54920Induction of programmed cell death
AntitubercularMycobacterium spp.5Disruption of folate synthesis

Q & A

Q. What synthetic routes are commonly employed to prepare N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-2-yl)methyl]benzamide, and what critical reaction conditions must be optimized?

The synthesis typically involves multi-step reactions starting with functionalized benzothiazole and pyridine precursors. Key steps include:

  • Amide bond formation : Reacting 5-chloro-4-methyl-1,3-benzothiazol-2-amine with 4-cyanobenzoyl chloride in pyridine under controlled temperatures (0–25°C) .
  • N-alkylation : Introducing the pyridin-2-ylmethyl group via nucleophilic substitution or coupling reactions, often requiring inert atmospheres (e.g., N₂ or Ar) to prevent oxidation of sensitive intermediates .
  • Purification : Column chromatography or recrystallization from methanol/water mixtures to achieve >95% purity.
    Critical conditions include solvent choice (e.g., pyridine for acylation), reaction time (monitored via TLC ), and stoichiometric ratios to minimize byproducts.

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and detect tautomerism (e.g., amide vs. iminol forms) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry and hydrogen-bonding networks (e.g., centrosymmetrical dimers observed in related benzothiazole derivatives) .
  • HPLC : Assesses purity, with mobile phases optimized for cyanophenyl and pyridine moieties.

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • In vitro enzyme inhibition assays : Target enzymes like pyruvate:ferredoxin oxidoreductase (PFOR), as benzothiazole derivatives are known to disrupt anaerobic metabolism .
  • Antimicrobial screening : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .

Advanced Research Questions

Q. How can researchers address low yields during the final amidation step of the synthesis?

Low yields often arise from steric hindrance at the benzothiazole nitrogen or competing side reactions. Strategies include:

  • Activating agents : Use HATU or EDCI/HOBt to enhance coupling efficiency .
  • Solvent optimization : Replace polar aprotic solvents (DMF) with less nucleophilic alternatives (e.g., THF) to reduce hydrolysis .
  • Temperature control : Gradual warming from 0°C to room temperature to minimize exothermic side reactions .
    Post-reaction workup with NaHCO₃ washes can isolate the product from unreacted acyl chloride .

Q. How should discrepancies in NMR data (e.g., unexpected peaks) be resolved?

Unexpected peaks may indicate tautomerism or rotameric equilibria. Methodological approaches include:

  • Variable-temperature NMR : To observe dynamic processes (e.g., amide bond rotation) .
  • 2D NMR (COSY, NOESY) : Assigns coupling interactions and spatial proximities .
  • X-ray crystallography : Provides definitive structural confirmation, as seen in related compounds with resolved hydrogen-bonding networks .

Q. What computational methods are suitable for predicting binding interactions with target enzymes?

  • Molecular docking (AutoDock Vina, Glide) : Models ligand-enzyme interactions, focusing on the benzothiazole and pyridine moieties’ roles in binding pockets .
  • Molecular Dynamics (MD) simulations : Evaluates stability of ligand-protein complexes over time (e.g., GROMACS or AMBER) .
  • QSAR modeling : Correlates structural features (e.g., cyano group electronegativity) with bioactivity data from analogues .

Contradictions and Validation

  • Stereochemical ambiguity : If crystallography data conflicts with NMR assignments (e.g., planar vs. non-planar amide groups), re-examine crystallization conditions or employ DFT calculations to compare energy-minimized conformers .
  • Bioactivity variability : Inconsistent IC₅₀ values across assays may stem from assay conditions (e.g., pH, serum content). Standardize protocols using reference compounds (e.g., nitazoxanide for PFOR inhibition ).

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